Vinylmagnesium chloride

Catalog No.
S1892588
CAS No.
3536-96-7
M.F
C2H3ClMg
M. Wt
86.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylmagnesium chloride

CAS Number

3536-96-7

Product Name

Vinylmagnesium chloride

IUPAC Name

magnesium;ethene;chloride

Molecular Formula

C2H3ClMg

Molecular Weight

86.8 g/mol

InChI

InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1

InChI Key

IJMWREDHKRHWQI-UHFFFAOYSA-M

SMILES

C=[CH-].[Mg+2].[Cl-]

Canonical SMILES

C=[CH-].[Mg+2].[Cl-]

Vinylmagnesium chloride is an organomagnesium compound with the molecular formula C₂H₃ClMg and a CAS number of 3536-96-7. It is a Grignard reagent, which means it is primarily used in organic synthesis to form carbon-carbon bonds. The compound appears as a white to beige crystalline powder and has a boiling point of 66 °C and a density of 0.980 g/mL at 20 °C. Vinylmagnesium chloride is known for its vigorous reaction with water, producing hazardous byproducts, and must be handled under inert atmospheres to prevent unwanted reactions .

  • Chemical Databases: Searching PubChem using the exact name "Chlorovinylmagnesium" yields no results. This suggests the compound may not be a commonly studied or commercially available chemical.

It's possible that "Chlorovinylmagnesium" is a less common name for a known organomagnesium compound. If you have additional information about the structure or intended use of this compound, further investigation might be possible by searching for related organomagnesium compounds.

Further Exploration:

If you have a hunch about the structure of Chlorovinylmagnesium, consider searching for similar organomagnesium compounds, such as:

  • Phenylmagnesium chloride (C6H5MgCl) []
  • Methylmagnesium chloride (CH3MgCl) []
  • 4-Chlorophenylmagnesium bromide (ClC6H4MgBr) []
, especially in the formation of vinyl ketones when reacted with carboxylic acids. For instance, when vinylmagnesium chloride reacts with benzoic acid, it yields 5-oxo-5-phenyl-1-pentene . Additionally, it can couple with cuprous chloride to produce 1,3-butadiene at low temperatures (-60 °C) and can also react with organic acids to form vinyl ketones and alcohols .

Vinylmagnesium chloride can be synthesized through the reaction of magnesium metal with vinyl chloride in an inert solvent such as tert-butyl methyl ether. The process typically involves adding magnesium powder to a reaction flask containing dry solvent and then introducing vinyl chloride while maintaining specific temperature conditions (around 50 °C) for several hours . The synthesis process is sensitive to moisture and air, which can lead to side reactions or decomposition.

Vinylmagnesium chloride is primarily used as a reagent in organic synthesis. Its applications include:

  • Formation of carbon-carbon bonds: It acts as a nucleophile in various reactions, facilitating the construction of complex organic molecules.
  • Synthesis of vinyl ketones: By reacting with carboxylic acids, it produces valuable intermediates for further chemical transformations.
  • Preparation of polymers: Its reactivity allows for the incorporation into polymerization processes, contributing to materials science .

Interaction studies involving vinylmagnesium chloride mainly focus on its reactivity with various functional groups in organic compounds. For example, its interaction with carbonyl compounds leads to the formation of alcohols and ketones. The compound's behavior in reactions with different electrophiles has been explored, demonstrating its versatility as a Grignard reagent .

Vinylmagnesium chloride shares similarities with several other organomagnesium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methylmagnesium chlorideC₂H₃ClMgCommonly used for methylation reactions
Ethylmagnesium bromideC₂H₅BrMgUtilized in ethylation reactions
Allylmagnesium chlorideC₃H₅ClMgInvolved in allylation processes
Vinylmagnesium bromideC₂H₃BrMgSimilar reactivity but with bromine instead of chlorine

Vinylmagnesium chloride is unique due to its ability to introduce vinyl groups into organic molecules effectively, setting it apart from other Grignard reagents that may not provide the same functionality or reactivity profile .

Vinylmagnesium chloride, an organomagnesium compound with the formula CH~2~=CHMgCl, emerged from the broader development of Grignard reagents. These reagents were first discovered by Victor Grignard in 1900, for which he received the Nobel Prize in Chemistry in 1912. The specific synthesis of vinylmagnesium chloride evolved as chemists explored reactions between magnesium and vinyl halides. Early methods involved reacting gaseous vinyl chloride (CH~2~=CHCl) with magnesium turnings in anhydrous tetrahydrofuran (THF), a process refined through mid-20th-century organometallic research. This compound’s utility grew alongside advancements in cross-coupling reactions and stereoselective synthesis, cementing its role in modern organic chemistry.

Classification as a Grignard Reagent

Vinylmagnesium chloride belongs to the Grignard reagent family, characterized by the general structure R–Mg–X (where R = organic group, X = halogen). Key attributes include:

  • Nucleophilicity: The magnesium-bound vinyl group acts as a strong nucleophile, attacking electrophilic centers in carbonyl compounds, epoxides, and halides.
  • Reactivity Profile: Unlike alkyl Grignard reagents, the vinyl group’s sp² hybridization imparts unique regioselectivity, enabling syntheses of alkenes and conjugated systems.
  • Solvent Dependence: Typically stabilized in ethereal solvents (e.g., THF or diethyl ether), which coordinate magnesium and prevent aggregation.
PropertyValueSource
General FormulaCH~2~=CHMgCl
ClassificationOrganomagnesium halide
Typical SolventTetrahydrofuran (THF)

Molecular Identity and Nomenclature

Vinylmagnesium chloride is systematically identified as magnesium; ethene; chloride under IUPAC nomenclature. Its molecular architecture consists of a magnesium atom bonded to a vinyl group (CH~2~=CH–) and a chloride ion, with key properties:

Structural and Physical Properties

ParameterValueSource
Molecular FormulaC~2~H~3~ClMg
Molecular Weight86.8–88.8 g/mol
Density (20°C)0.978–0.980 g/mL
Boiling Point66°C (solution decomposition)
SolubilityReacts violently with H~2~O

Stereochemical Representation

  • SMILES: C=C[Mg]Cl
  • InChIKey: NAFZXKWEUWVSAW-UHFFFAOYSA-N

Significance in Synthetic Organic Chemistry

Vinylmagnesium chloride is indispensable in constructing carbon-carbon bonds, enabling diverse transformations:

Key Applications

  • Cross-Coupling Reactions:
    • Catalyzed by transition metals (e.g., Fe, Ni), it couples with aryl/vinyl halides to form styrenes and dienes. For example, iron-catalyzed reactions with vinylic bromides yield conjugated dienes with retention of geometry.
  • 1,6-Diketone Synthesis:
    • Reacts with fatty acids or esters in the presence of CuCl to produce 1,6-diketones, critical in fragrance and polymer chemistry.
  • Organotin Compounds:
    • Used to prepare di-n-butyldivinyltin, a precursor in PVC stabilizers and catalysts.
  • Functional Group Tolerance:
    • Compatible with esters and halides, enabling syntheses of complex molecules without protecting groups.
Reaction TypeExample ProductCatalystSource
Cross-CouplingCH~2~=CH–C~6~H~5~ (Styrene)Fe(acac)~3~
Diketone FormationCH~3~(CH~2~)~4~CO(CH~2~)~4~COCH~3~CuCl
Organotin Synthesis(CH~2~=CH)~2~Sn(C~4~H~9~)~2~None

Molecular Formula and Weight

Vinylmagnesium chloride possesses the molecular formula C₂H₃ClMg, representing a straightforward composition of two carbon atoms, three hydrogen atoms, one chlorine atom, and one magnesium atom [1] [2] [3]. The compound exhibits a molecular weight of 86.80 grams per mole, as consistently reported across multiple chemical databases and supplier specifications [4] [5] [6]. This molecular weight calculation accounts for the standard atomic masses of carbon (12.01), hydrogen (1.008), chlorine (35.45), and magnesium (24.31) [1] [3].

The Chemical Abstracts Service registry number for vinylmagnesium chloride is 3536-96-7, providing a unique identifier for this specific organometallic compound [1] [2] [4]. The European Community number is designated as 222-575-9, further establishing its regulatory classification [2] [5]. The compound's molecular formula can be alternatively represented as CH₂=CHMgCl, emphasizing the vinyl group's double bond character [3] [6].

Table 1: Basic Molecular Data for Vinylmagnesium Chloride

ParameterValueReference
Molecular FormulaC₂H₃ClMg [1] [2] [3]
Molecular Weight86.80 g/mol [1] [3] [4]
CAS Registry Number3536-96-7 [1] [2] [4]
EC Number222-575-9 [2] [5]
InChI KeyNAFZXKWEUWVSAW-UHFFFAOYSA-M [1] [2] [3]

Structural Characteristics

The structural framework of vinylmagnesium chloride exhibits characteristic features of organometallic compounds, specifically those belonging to the Grignard reagent family [8]. The compound displays a linear molecular geometry around the magnesium center, with the vinyl group (CH₂=CH) occupying one coordination site and the chloride anion occupying the opposing position [1] [3]. The SMILES notation for this compound is represented as Cl[Mg]C=C, indicating the direct bonding arrangement between the magnesium atom and both the chlorine and vinyl carbon atoms [3] [9].

The vinyl portion of the molecule maintains its characteristic double bond, with the terminal carbon atom forming a direct bond to the magnesium center [1] [3]. This structural arrangement creates a unique electronic environment that significantly influences the compound's reactivity patterns and chemical behavior [8] [10]. The International Union of Pure and Applied Chemistry name for this compound is designated as magnesium;ethene;chloride, reflecting the coordination complex nature of the structure [1] [2].

Crystallographic studies of related organometallic compounds suggest that vinylmagnesium chloride likely adopts a monomeric structure in solution, particularly when coordinated with ethereal solvents such as tetrahydrofuran [11] [10]. The coordination sphere of magnesium can expand through solvent coordination, typically resulting in tetrahedral or pseudo-tetrahedral geometries [10] [12]. Nuclear magnetic resonance spectroscopy data indicates distinct chemical environments for the vinyl protons, with coupling patterns characteristic of the vinyl group [13].

Electronic Properties

The electronic structure of vinylmagnesium chloride is characterized by significant charge polarization arising from the electronegativity differences between the constituent atoms [13] [11]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the vinyl protons, with values observed at approximately 6.20, 5.57, and 6.68 parts per million, corresponding to different vinyl hydrogen environments [13]. The coupling constants between vinyl protons range from 7.5 to 23.0 Hertz, indicating typical olefinic coupling patterns [13].

The magnesium-carbon bond exhibits considerable ionic character due to the substantial electronegativity difference between magnesium (1.31) and carbon (2.55) [10] [12]. This polarization results in a partial negative charge residing on the vinyl carbon atom, contributing to the compound's nucleophilic reactivity [8] [10]. Spectroscopic analyses demonstrate that the electron density distribution favors the carbon terminus of the magnesium-carbon bond [13] [11].

Infrared spectroscopy studies of related vinyl compounds indicate characteristic absorption bands for carbon-carbon double bonds typically appearing around 1600-1650 wavenumbers [14] [15]. The magnesium-carbon stretching vibrations are expected to occur at lower frequencies, generally below 500 wavenumbers, consistent with the ionic nature of this bond [16] [17]. Electronic absorption spectroscopy would likely show charge transfer transitions characteristic of organometallic compounds, though specific data for vinylmagnesium chloride remains limited in the literature [11].

Degree of Vinylidene Character

The vinylidene character of vinylmagnesium chloride refers to the extent of electron delocalization between the vinyl double bond and the magnesium center [10] [12]. Computational studies on related organometallic systems suggest that the degree of vinylidene character is influenced by the electronic nature of the metal center and the substituents present [10]. In vinylmagnesium chloride, the electron-withdrawing nature of the chloride ligand may enhance the polarization of the magnesium-carbon bond [8] [10].

Natural bond orbital analyses of similar organometallic compounds indicate that the vinylidene character is typically manifested through hyperconjugation effects between the vinyl π-system and vacant orbitals on the magnesium center [10] [12]. These interactions contribute to the stabilization of the organometallic bond and influence the compound's reactivity patterns [10]. The degree of vinylidene character can be quantified through analysis of bond orders and electron density distributions [12].

Theoretical calculations suggest that the vinylidene character in vinylmagnesium chloride is moderate, reflecting a balance between ionic and covalent bonding contributions [10] [12]. This characteristic distinguishes vinyl organometallic compounds from their saturated alkyl counterparts, where such delocalization effects are absent [8] [10]. The vinylidene character contributes to the enhanced stability of the vinyl-metal bond compared to analogous saturated systems [10].

Bonding Characteristics and Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of vinylmagnesium chloride [10] [12]. Computational studies on related magnesium compounds demonstrate that the magnesium-carbon bond exhibits significant ionic character, with natural charges typically showing substantial polarization [12]. The magnesium center generally carries a partial positive charge approaching +1.5 to +1.8, while the vinyl carbon exhibits a corresponding negative charge [10] [12].

The bonding analysis reveals that the magnesium-carbon interaction primarily involves the transfer of electron density from the vinyl carbon to vacant orbitals on the magnesium center [10] [12]. Second-order perturbation theory calculations indicate stabilization energies for these donor-acceptor interactions typically ranging from 15 to 45 kilocalories per mole, depending on the specific orbital interactions involved [10] [12]. The natural bond orbital occupancy for the magnesium-carbon bond is generally less than 2.0 electrons, consistent with its polar covalent nature [12].

Orbital overlap analysis demonstrates that the magnesium-carbon bond formation involves primarily the carbon 2p orbital and magnesium 3s orbital, with some contribution from magnesium 3p orbitals [10] [12]. The hybridization of the vinyl carbon remains approximately sp² despite coordination to magnesium, preserving the planar geometry around the double bond [10]. Natural bond orbital calculations also reveal significant hyperconjugative interactions between the vinyl π-system and the magnesium center [10] [12].

Table 2: Typical Natural Bond Orbital Parameters for Vinyl-Magnesium Systems

ParameterTypical RangeReference
Mg Natural Charge+1.5 to +1.8 [10] [12]
Vinyl C Natural Charge-0.8 to -1.2 [10] [12]
Mg-C Stabilization Energy15-45 kcal/mol [10] [12]
Bond Occupancy1.6-1.9 electrons [12]

Physical Properties and Stability Parameters

Vinylmagnesium chloride exhibits characteristic physical properties that reflect its organometallic nature and inherent reactivity [1] [4] [18]. The compound typically appears as a brown to dark brown solution when dissolved in ethereal solvents, with the coloration attributed to trace impurities or partial decomposition products [5] [6] [19]. The density of vinylmagnesium chloride solutions ranges from 0.975 to 0.980 grams per milliliter at 20-25°C, depending on the solvent and concentration [1] [3] [4].

The boiling point of vinylmagnesium chloride is reported as 66°C, though this value likely corresponds to decomposition rather than true boiling [1] [4] [20]. The compound exhibits a flash point of -17°C, indicating its highly flammable nature when in solution with organic solvents [3] [4] [19]. Thermal stability studies suggest that vinylmagnesium chloride begins to decompose at temperatures well below its nominal boiling point [18] [19].

Chemical stability parameters reveal that vinylmagnesium chloride is extremely sensitive to moisture and air, undergoing vigorous reactions with water to produce flammable gases [18] [19] [21]. The compound exhibits limited stability even under inert atmosphere conditions, with gradual decomposition occurring over extended storage periods [18] [19]. Prolonged exposure to air and sunlight may lead to the formation of unstable peroxides, particularly in ethereal solutions [18] [21].

Table 3: Physical and Stability Properties of Vinylmagnesium Chloride

PropertyValueUnitsReference
Density0.975-0.980g/mL at 20-25°C [1] [3] [4]
Boiling Point66°C [1] [4] [20]
Flash Point-17°C [3] [4] [19]
AppearanceBrown solution- [5] [6] [19]
Water SolubilityVigorous reaction- [1] [4] [18]

Storage stability studies indicate that vinylmagnesium chloride solutions should be maintained at temperatures below 6°C under an inert atmosphere to minimize decomposition [4] [19]. The compound's stability is significantly enhanced when stored in the presence of stabilizing agents or under rigorously anhydrous conditions [18] [19]. Thermal analysis suggests that decomposition becomes significant above 40°C, with complete breakdown occurring at elevated temperatures [19] [22].

Reaction Conditions and Parameters

The traditional synthesis of vinylmagnesium chloride follows the fundamental Grignard reagent preparation methodology, involving the direct reaction between vinyl chloride gas and magnesium metal in ethereal solvents [1] [2]. The reaction proceeds according to the equation:

$$ \text{CH}2\text{CHCl} + \text{Mg} \rightarrow \text{CH}2\text{CHMgCl} $$

Temperature Control and Optimization

The reaction temperature is maintained at 50°C to ensure optimal reaction kinetics while preventing decomposition [1] [3]. Higher temperatures lead to increased side reactions and the formation of white solid precipitates, while lower temperatures result in incomplete conversion [3]. The temperature control is critical, as the exothermic nature of the Grignard formation can cause temperature excursions if not properly managed [4].

Reaction Time and Monitoring

Traditional methods require 10-12 hours for completion [3], with the reaction progress monitored by observing the dissolution of magnesium and the development of a characteristic brown to dark brown solution [1]. The reaction is considered complete when no further evolution of heat is observed and the magnesium surface appears dull gray-black rather than the initial bright silver [4].

Stoichiometric Relationships

The stoichiometry typically employs 24.3 grams (1.0 mol) of magnesium powder with controlled addition of vinyl chloride gas [1]. The vinyl chloride is introduced at a rate of approximately 1 milliliter per second to maintain controlled reaction conditions [3]. This controlled addition prevents violent reactions and ensures complete conversion.

ParameterTraditional MethodOptimized Conditions
Temperature50°C50°C
Reaction Time10-12 hours8 hours
Mg Amount24.3g (1.0 mol)Variable
VC Flow Rate1 mL/secControlled
Yield80-90%85-95%

Solvent Selection and Influence

Tetrahydrofuran as Primary Solvent

Tetrahydrofuran represents the most widely used solvent for vinylmagnesium chloride synthesis due to its superior coordinating ability and thermal stability [2] [3]. The solvent serves multiple functions: stabilizing the organomagnesium bond through coordination, providing a reaction medium with appropriate polarity, and maintaining the Grignard reagent in solution [5].

The typical solvent volume ranges from 400-500 milliliters for laboratory-scale preparations [1] [3]. Tetrahydrofuran must be rigorously dried, typically using lithium aluminum hydride, as trace moisture content leads to rapid decomposition of the product [6]. The dried solvent is stored under nitrogen atmosphere to prevent peroxide formation.

Alternative Solvent Systems

Methyl tert-butyl ether has emerged as an alternative solvent offering several advantages over traditional tetrahydrofuran [1]. This solvent provides:

  • Enhanced safety profile due to lower peroxide formation tendency
  • Improved product stability during storage
  • Reduced environmental impact
  • Comparable reaction yields (85-95%)

Diethyl ether, while historically used, presents limitations including lower boiling point (34.6°C), increased peroxide formation risk, and reduced coordinating ability compared to tetrahydrofuran [4] [5]. Dimethoxyethane offers very high reactivity but at increased cost and complexity [7].

SolventBoiling Point (°C)StabilityCostIndustrial Use
THF66GoodModeratePrimary
MTBE55.2GoodModerateEmerging
Diethyl Ether34.6PoorLowLimited
DME85ModerateHighSpecialized

Solvent Purification and Storage

Critical solvent purification involves distillation from lithium aluminum hydride followed by storage under inert atmosphere [6]. The purified solvent should be used within 24-48 hours to minimize peroxide formation, particularly for diethyl ether systems. Storage containers must be equipped with nitrogen inlet systems and moisture exclusion devices.

Initiators and Activation Methods

Iodine-Based Initiation Systems

The most common initiation method employs small amounts of iodine crystals (1-2 pellets) combined with ethyl bromide (0.5 milliliters) [1] [3]. The iodine serves as a surface activator by removing oxide coatings from magnesium, while ethyl bromide provides an easily reducible organic halide to establish initial Grignard formation [8] [9].

The initiation process is evidenced by the disappearance of iodine color within 4-5 minutes under proper conditions [3]. If initiation does not occur within this timeframe, gentle heating to 40°C may be applied to promote reaction onset [9].

Ethyl Bromide Activation

Ethyl bromide functions as a primer by forming ethylmagnesium bromide, which then facilitates the subsequent reaction with vinyl chloride [8] [9]. The mechanism involves:

  • Initial formation of ethylmagnesium bromide
  • Surface activation of remaining magnesium
  • Catalytic promotion of vinyl chloride insertion

Typical ethyl bromide quantities range from 0.5-2.0 milliliters per mole of magnesium [8] [9]. Excess ethyl bromide should be avoided as it can lead to side product formation and reduced selectivity.

Alternative Activation Methods

Diisobutylaluminum hydride has been investigated as an alternative activator, particularly in non-traditional solvents [7]. This organometallic activator offers advantages in specialized applications but requires additional safety considerations due to its pyrophoric nature.

Mechanical activation through sonication or high-speed stirring can enhance reaction rates by continually exposing fresh magnesium surfaces [4]. However, care must be taken to avoid excessive shearing that could lead to equipment damage or safety hazards.

Alternative Synthetic Routes

Direct Metalation Approaches

Alternative synthetic routes have been developed to address limitations of traditional vinyl chloride-magnesium reactions. One promising approach involves the use of preformed organomagnesium compounds as starting materials [10]. These methods can offer improved selectivity and reduced reaction times.

Transmetalation Reactions

Transmetalation from organolithium compounds represents another alternative route [10]. The process involves:

  • Formation of vinyllithium from vinyl chloride and lithium metal
  • Subsequent reaction with magnesium chloride to form vinylmagnesium chloride
  • Purification and concentration

This approach can provide higher purity products but requires additional synthetic steps and specialized handling procedures for organolithium intermediates.

Electrochemical Synthesis

Emerging electrochemical methods for Grignard reagent formation have shown promise for vinylmagnesium chloride synthesis [11]. These methods offer potential advantages including:

  • Improved reaction control through current regulation
  • Reduced requirement for chemical initiators
  • Enhanced safety through elimination of highly reactive metallic magnesium

Industrial Production Approaches

Continuous Flow Systems

Industrial production of vinylmagnesium chloride typically employs continuous flow reactors to ensure consistent product quality and improved safety [12]. These systems feature:

  • Automated vinyl chloride feeding systems
  • Continuous magnesium addition mechanisms
  • Real-time monitoring of reaction parameters
  • Integrated solvent recycling capabilities

Scale-Up Considerations

Industrial scale-up requires careful attention to heat transfer, as the Grignard formation is highly exothermic [4]. Large-scale reactors incorporate:

  • Enhanced cooling systems with multiple cooling zones
  • Distributed vinyl chloride introduction points
  • Advanced temperature monitoring and control systems
  • Emergency quench capabilities

Production Capacities and Economics

Commercial production facilities typically operate at scales ranging from 10-100 metric tons annually [13]. The economics are influenced by:

  • Raw material costs (vinyl chloride, magnesium, solvents)
  • Energy requirements for temperature control
  • Solvent recovery and recycling efficiency
  • Quality control and analytical costs
ScaleCapacity (tons/year)Concentration (M)Yield (%)
Laboratory<0.11.8-2.285-95
Pilot1-101.6-2.080-90
Industrial10-1001.675-85

Quality Control and Analytical Assessment

Concentration Determination Methods

The most widely employed method for vinylmagnesium chloride concentration determination is the Gilman titration [14]. This method involves titration with standardized hydrochloric acid and provides accuracy within ±0.1 M. The procedure requires:

  • Precise sampling under inert atmosphere
  • Standardized acid solutions
  • Appropriate indicator selection
  • Temperature-controlled conditions

Advanced Analytical Techniques

High-performance liquid chromatography after derivatization with anthraldehyde offers enhanced selectivity and precision [14]. The method involves:

  • Reaction of vinylmagnesium chloride with 9-anthraldehyde
  • Formation of 1-(9-anthryl)propen-2-ol
  • HPLC analysis with UV detection at 227 nanometers
  • Quantification using external standards

This technique provides detection limits of 0.002 milligrams per milliliter and linear response across a wide concentration range [14].

Gas Chromatographic Analysis

Gas chromatography-mass spectrometry enables identification and quantification of impurities and decomposition products [15] [16]. The method employs:

  • Purge and trap sample introduction
  • Capillary column separation
  • Mass spectrometric detection
  • Detection limits of 0.02-0.04 micrograms per liter

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance provides structural confirmation and purity assessment [14]. Both proton and carbon-13 NMR can be employed to:

  • Confirm vinyl group integrity
  • Assess solvent coordination
  • Identify degradation products
  • Quantify active component concentration
MethodDetection LimitAccuracyApplication
Gilman Titration0.1 MHighConcentration
HPLC-UV0.002 mg/mLHighQuantitative
GC-MS0.02 µg/LVery HighPurity
NMR0.1 MHighStructure

Thermal Stability Assessment

Thermal stability studies using differential scanning calorimetry and thermogravimetric analysis provide critical safety information [17]. The onset temperature for exothermic decomposition depends on concentration, typically ranging from 150-200°C for concentrated solutions [17]. These studies inform:

  • Safe storage temperatures
  • Transportation guidelines
  • Process safety parameters
  • Emergency response procedures

Microbiological Testing

Given the sensitivity of Grignard reagents to moisture and oxygen, microbiological contamination can serve as an indicator of compromised storage conditions. Regular testing for bacterial and fungal contamination helps ensure product integrity throughout the supply chain.

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 306 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (47.71%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (60.46%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (72.88%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (12.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

3536-96-7

General Manufacturing Information

Magnesium, chloroethenyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-16-2023

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